molecular formula C10H19ClO2 B028670 Ethyl 8-chlorooctanoate CAS No. 105484-55-7

Ethyl 8-chlorooctanoate

Cat. No.: B028670
CAS No.: 105484-55-7
M. Wt: 206.71 g/mol
InChI Key: HNHPPZMCJLFGRP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 8-chlorooctanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major products formed from these reactions include 8-hydroxyoctanoic acid ethyl ester, 8-chlorooctanol, and 8-chlorooctanoic acid .

Comparison with Similar Compounds

Ethyl 8-chlorooctanoate can be compared with other similar compounds, such as:

    Ethyl 8-bromooctanoate: Similar in structure but with a bromine atom instead of chlorine. It has different reactivity and applications.

    Ethyl 8-hydroxyoctanoate: Contains a hydroxyl group instead of chlorine, leading to different chemical properties and uses.

    Ethyl octanoate: Lacks the halogen atom, making it less reactive in substitution reactions.

The uniqueness of this compound lies in its chlorine atom, which imparts specific reactivity and makes it suitable for various specialized applications .

Properties

IUPAC Name

ethyl 8-chlorooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHPPZMCJLFGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462996
Record name Ethyl 8-chlorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105484-55-7
Record name Octanoic acid, 8-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105484-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-chlorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octanoic acid, 8-chloro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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